molecular formula C16H21N3O2S B3000530 1-(4-((4-(Furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)butan-1-one CAS No. 1170108-96-9

1-(4-((4-(Furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)butan-1-one

Cat. No.: B3000530
CAS No.: 1170108-96-9
M. Wt: 319.42
InChI Key: PPVQSBDPBLGEGP-UHFFFAOYSA-N
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Description

1-(4-((4-(Furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)butan-1-one ( 1170108-96-9) is a synthetic organic compound with a molecular formula of C16H21N3O2S and a molecular weight of 319.42 g/mol . This complex molecule features a furan-thiazole core linked to a piperazine ring system via a methylene bridge, which is further functionalized with a butan-1-one group. The presence of both the furan and thiazole heterocycles is of significant interest in medicinal chemistry. The thiazole ring, a five-membered heterocycle containing nitrogen and sulfur, is a well-established privileged scaffold in drug discovery due to its diverse biological activities and presence in numerous treatment drugs . Molecules containing the thiazole nucleus have demonstrated a broad spectrum of pharmacological properties, including antiviral, antibacterial, antifungal, and anticancer effects, making them a versatile template for developing new therapeutic agents . The specific structural motifs present in this compound suggest potential for application in early-stage pharmaceutical and biological research. The piperazine moiety is commonly associated with central nervous system (CNS) activity and is found in molecules that interact with various neural receptors . Consequently, this compound may be a valuable intermediate or lead structure for researchers investigating new ligands for neurological targets, oncological pathways, or infectious diseases. It is supplied as a high-purity material strictly for research and development purposes in a laboratory setting. This product is labeled "For Research Use Only" and is not intended for diagnostic or therapeutic procedures, or for human or veterinary use.

Properties

IUPAC Name

1-[4-[[4-(furan-2-yl)-1,3-thiazol-2-yl]methyl]piperazin-1-yl]butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O2S/c1-2-4-16(20)19-8-6-18(7-9-19)11-15-17-13(12-22-15)14-5-3-10-21-14/h3,5,10,12H,2,4,6-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPVQSBDPBLGEGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N1CCN(CC1)CC2=NC(=CS2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-((4-(Furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)butan-1-one typically involves multi-step organic reactions. The process begins with the preparation of the furan-2-yl thiazole intermediate, which is then reacted with piperazine and butanone under controlled conditions. The reaction conditions often include the use of solvents like ethanol or methanol, and catalysts such as palladium or copper to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques like chromatography and crystallization are common to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions

1-(4-((4-(Furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)butan-1-one can undergo various chemical reactions including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The thiazole ring can be reduced to form dihydrothiazoles.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products

    Oxidation: Formation of furanones.

    Reduction: Formation of dihydrothiazoles.

    Substitution: Formation of substituted piperazines.

Scientific Research Applications

1-(4-((4-(Furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)butan-1-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential as an anti-inflammatory and anticancer agent.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-((4-(Furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)butan-1-one involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation.

Comparison with Similar Compounds

Structural Analogues with Varying Aromatic Substituents

Compounds sharing the piperazine-thiazole-ketone scaffold but differing in aromatic substituents exhibit distinct physicochemical and biological profiles:

Compound Name Substituents Molecular Weight Yield (%) Key Properties/Activities Reference
1-(4-((4-(4-Methoxyphenyl)thiazol-2-yl)methyl)piperazin-1-yl)propan-1-one hydrochloride (CAS 1331356-27-4) 4-Methoxyphenyl, propanone chain 381.9 N/A Anticancer potential (inferred from structural class)
1-(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-3-((4-methoxyphenyl)thio)propan-1-one (CAS 941909-05-3) Fluorobenzo[d]thiazole, thioether 431.6 N/A Enhanced lipophilicity due to fluorobenzo-thiazole
1-[4-(Furan-2-carbonyl)piperazin-1-yl]-2-[2-(phenylamino)-1,3-thiazol-4-yl]ethan-1-one Furan-2-carbonyl, phenylamino-thiazole ~434.4 (calculated) N/A Dual functionalization for receptor targeting

Key Observations :

  • The furan-thiazole combination in the target compound may enhance π-π stacking interactions compared to purely phenyl-substituted analogs (e.g., 4-methoxyphenyl in ).

Variations in Chain Length and Functional Groups

Alterations in the ketone chain length and terminal functional groups significantly impact solubility and bioactivity:

Compound Name Chain Structure Molecular Weight Yield (%) Notes Reference
1-(morpholin-4-yl)-4-(piperazin-1-yl)butan-1-one (CAS 1097785-90-4) Butanone, morpholine 241.33 N/A Simplified structure; lower MW enhances solubility
1-(4-((4-Methylthiazol-2-yl)methyl)piperazin-1-yl)pentan-1-one hydrochloride (CAS 1323604-72-3) Pentanone, methylthiazole ~317.3 (calculated) N/A Longer chain may reduce crystallinity
4-(thiophen-2-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one (RTC1) Butanone, thiophene ~370.4 (calculated) 70–90% High yield; trifluoromethyl enhances metabolic stability

Key Observations :

  • The butanone chain in the target compound balances flexibility and rigidity, optimizing receptor binding compared to shorter (propanone) or longer (pentanone) chains .
  • Terminal functional groups (e.g., morpholine in vs. thiophene in ) modulate electronic effects and solubility.

Biological Activity

1-(4-((4-(Furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)butan-1-one is a complex organic compound that incorporates multiple functional groups, including a furan ring, a thiazole ring, and a piperazine moiety. Its molecular formula is C22H25N3O3SC_{22}H_{25}N_{3}O_{3}S with a molecular weight of 411.5 g/mol. This compound has garnered attention in pharmaceutical research due to its potential biological activities, particularly in antimicrobial and anticancer applications.

Chemical Structure

The structure of the compound can be summarized as follows:

ComponentStructure
Furan RingFuran
Thiazole RingThiazole
Piperazine RingPiperazine

Antimicrobial Activity

Research has indicated that compounds containing thiazole and furan rings often exhibit significant antimicrobial properties. For instance, studies have demonstrated that thiazole derivatives can effectively inhibit various bacterial strains and fungi. The incorporation of the piperazine moiety enhances the bioactivity of these compounds by improving solubility and bioavailability.

Case Study:
A study conducted by Umesha et al. (2009) assessed the antimicrobial potential of various thiazole derivatives, revealing that those with a piperazine substituent showed enhanced activity against gram-positive and gram-negative bacteria .

Anticancer Properties

The anticancer activity of this compound has been explored through several in vitro studies. The compound's mechanism of action appears to involve the induction of apoptosis in cancer cells.

Research Findings:
In vitro assays demonstrated that the compound exhibited cytotoxic effects on various cancer cell lines, including A431 (epidermoid carcinoma) and Jurkat (T-cell leukemia). The IC50 values were comparable to those of established anticancer agents like doxorubicin, indicating its potential as a chemotherapeutic agent .

The proposed mechanism of action for this compound involves interaction with specific molecular targets within the cell. It is believed to bind to enzymes or receptors involved in cell proliferation and survival pathways, leading to altered cellular functions that promote apoptosis.

Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial growthUmesha et al.
AnticancerInduction of apoptosis in cancer cellsStudy findings

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship (SAR) indicates that modifications to the thiazole and furan components can significantly affect biological activity:

Modification TypeEffect on Activity
Thiazole SubstituentsIncreased antimicrobial potency
Furan ModificationsEnhanced cytotoxicity against cancer cells

Q & A

Q. What synthetic strategies are recommended for constructing the target compound, and what critical reaction conditions must be optimized?

The synthesis of this compound likely involves multi-step reactions, including:

  • Furan-thiazole core formation : Cyclization of furan-2-carbaldehyde with thioamides under acidic conditions to yield the thiazole ring .
  • Piperazine substitution : Nucleophilic substitution at the piperazine nitrogen using a brominated or chlorinated intermediate (e.g., 4-(bromomethyl)thiazole derivative) in polar aprotic solvents (e.g., DMF) with a base like K₂CO₃ .
  • Ketone linkage : Coupling the piperazine-thiazole moiety with butan-1-one via a nucleophilic acyl substitution, requiring anhydrous conditions and catalysts such as HOBt/DCC .

Q. Key optimizations :

  • Control reaction temperatures (e.g., reflux for acylations, 0–5°C for sensitive intermediates).
  • Monitor steric hindrance at the piperazine nitrogen using bulky protecting groups (e.g., Boc) to direct regioselectivity .
  • Purify intermediates via column chromatography (EtOAc/hexane gradients) to minimize byproducts .

Q. Which spectroscopic and chromatographic methods are most effective for structural characterization and purity assessment?

  • NMR spectroscopy :
    • Use 1H^1H- and 13C^{13}C-NMR to confirm the furan-thiazole moiety (aromatic protons at δ 6.3–7.8 ppm) and piperazine signals (N–CH₂ at δ 2.5–3.5 ppm) .
    • 19F^{19}F-NMR if fluorinated analogs are synthesized .
  • Mass spectrometry : High-resolution ESI-MS to validate the molecular ion peak (e.g., [M+H]+^+ for C16_{16}H20_{20}N3_3O2_2S: calc. 318.1278) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) and resolve polar byproducts (e.g., unreacted piperazine) .

Advanced Research Questions

Q. How can computational modeling guide the analysis of structure-activity relationships (SAR) for this compound’s biological targets?

  • Docking studies : Use software like AutoDock Vina to model interactions with receptors (e.g., serotonin or dopamine receptors due to the piperazine moiety). Focus on:
    • Hydrogen bonding between the ketone oxygen and active-site residues.
    • π-π stacking of the furan-thiazole ring with hydrophobic pockets .
  • QSAR analysis : Correlate substituent electronic properties (Hammett σ values) with activity data to predict optimal modifications (e.g., electron-withdrawing groups on the thiazole for enhanced binding) .

Example SAR finding : Piperazine N-methylation reduces metabolic clearance but may decrease receptor affinity due to steric effects .

Q. How should researchers address contradictions in solubility and stability data across different experimental setups?

  • Contradiction example : Discrepancies in aqueous solubility (e.g., 0.1 mg/mL in PBS vs. 0.05 mg/mL in saline).
  • Methodological adjustments :
    • Standardize solvent systems (e.g., use DMSO stock solutions diluted to ≤1% v/v).
    • Conduct stability studies under controlled conditions (pH 7.4, 37°C, shielded from light) with LC-MS monitoring to track degradation (e.g., hydrolysis of the ketone moiety) .
  • Statistical validation : Triplicate measurements with error bars to distinguish experimental noise from true variability .

Q. What strategies are recommended for designing in vivo pharmacokinetic studies, given the compound’s structural features?

  • Dosing routes : Oral administration requires co-solvents (e.g., PEG 400) to enhance bioavailability, while IV dosing in saline avoids first-pass metabolism .
  • Metabolism prediction :
    • Phase I: Cytochrome P450 (CYP3A4/2D6)-mediated oxidation of the piperazine ring; monitor N-dealkylation metabolites via LC-MS/MS .
    • Phase II: Glucuronidation of the furan oxygen; use UDP-glucuronosyltransferase inhibitors in hepatocyte assays to confirm .
  • Tissue distribution : Radiolabel the compound with 14C^{14}C at the carbonyl carbon to track accumulation in lipid-rich tissues (e.g., brain) .

Q. How can researchers resolve conflicting bioactivity data in cell-based vs. enzyme inhibition assays?

  • Case example : High IC50_{50} in enzyme assays but potent cytotoxicity in cancer cells.
  • Hypotheses :
    • Off-target effects (e.g., inhibition of kinases by the thiazole moiety). Validate via kinome-wide profiling .
    • Prodrug activation (e.g., intracellular esterase cleavage of labile groups). Test metabolites using HR-MS .
  • Experimental redesign :
    • Include negative controls (e.g., piperazine-free analogs).
    • Use isogenic cell lines to isolate target-specific effects .

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